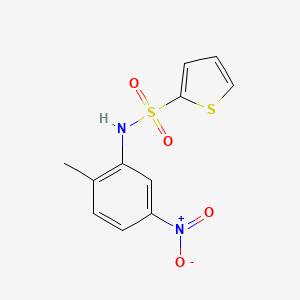

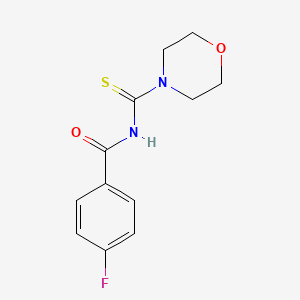

N-(2-methyl-5-nitrophenyl)-2-thiophenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

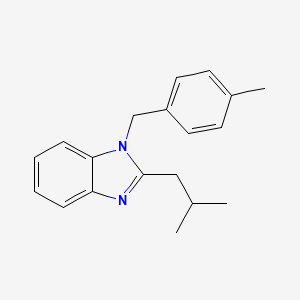

“N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine” (NPPA) is a compound with the molecular formula C16H13N5O2 . It’s a potential template for drug design against chronic myelogenous leukemia (CML) .

Synthesis Analysis

The synthesis of NPPA was carried out starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone .

Molecular Structure Analysis

X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed .

Chemical Reactions Analysis

The key process in the synthesis of a related compound, 5-methyl-2-nitrobenzoic acid, is the nitration of methyl 3-methylbenzoate .

Physical And Chemical Properties Analysis

NPPA is a yellow solid . It is soluble in chloroform . Its melting point is between 188-193°C .

Scientific Research Applications

Drug Design for Chronic Myeloid Leukemia (CML)

This compound has been identified as a potential template for drug design against CML. The synthesis and structural studies of derivatives of this compound have shown promise in interacting with protein residues fundamental in the inhibition process of CML . Molecular docking studies suggest that despite not having a more negative value than the control molecule Imatinib, it shows great potential for use in new drugs against this type of leukemia .

Synthesis of Imatinib and Its Intermediates

N-(2-methyl-5-nitrophenyl)-2-thiophenesulfonamide serves as an intermediate in the synthesis of Imatinib, a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases used in the treatment of various cancers . A novel method involving this compound has been developed to synthesize Imatinib with high yield and purity .

Spectroscopic Characterization and Structural Studies

The compound’s spectroscopic and electronic properties have been extensively studied, providing insights into its structural characteristics. X-ray diffraction analysis and Hirshfeld surface studies have revealed important interactions that contribute to its potential as a pharmacological agent .

Thermal Studies

Thermal analysis of this compound and its derivatives is crucial for understanding its stability and behavior under different conditions, which is essential for its application in pharmaceuticals .

Molecular Docking for Drug Design

Molecular docking using software like Vina has been employed to study the energy affinity of this compound, which is a critical step in the drug design process. It helps in predicting how the compound interacts with enzymes and proteins related to diseases like CML .

Synthesis of Therapeutic Agents

The pyridine and pyrimidine rings present in this compound are common building blocks in the complex structures used by nature, as well as in the synthesis of various therapeutic agents with pharmacological activity .

Study of Quantitative Electrostatic Potential

Quantitative electrostatic potential studies of this compound have revealed the most positive and negative values, which are significant in understanding its interactions at the molecular level .

Research on Enzyme Kinase Inhibition

The compound’s interaction with enzyme kinase, particularly in its extended conformation within the active pocket of the enzyme, is an area of interest. This interaction is key to the inhibition process of diseases like CML .

Mechanism of Action

properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c1-8-4-5-9(13(14)15)7-10(8)12-19(16,17)11-3-2-6-18-11/h2-7,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNVSULASDKPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)

![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)

![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)